molecular formula C9H10N4O3S B2530377 Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate CAS No. 439107-61-6

Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate

Cat. No.: B2530377
CAS No.: 439107-61-6
M. Wt: 254.26
InChI Key: HHJYPQNGYJCVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate (CAS: 110260-69-0) is a triazolopyrimidine derivative characterized by a hydroxy group at position 7, a methylsulfanyl group at position 2, and an acetoxy moiety at position 4. Its molecular formula is C₈H₈N₄O₃ (MW: 208.18 g/mol).

Properties

IUPAC Name

methyl 2-(2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-16-7(15)4-5-3-6(14)13-8(10-5)11-9(12-13)17-2/h3H,4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIMRPDZGPNHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to interact with the extracellular signal-regulated kinase (ERK) signaling pathway, leading to the suppression of ERK phosphorylation and downstream signaling. This interaction further contributes to its antiproliferative effects on cancer cells.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase and promotes apoptosis. This is achieved through the regulation of cell cycle-related and apoptosis-related proteins. The compound also affects cell signaling pathways, particularly the ERK signaling pathway, by inhibiting the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT. These effects result in the inhibition of cell proliferation and the induction of cell death. Furthermore, the compound influences gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which leads to the inhibition of CDK2 activity. This inhibition prevents the phosphorylation of downstream targets required for cell cycle progression, resulting in cell cycle arrest. Additionally, the compound’s interaction with the ERK signaling pathway involves the binding to and inhibition of upstream kinases, such as c-Raf and MEK1/2, thereby blocking the phosphorylation cascade that activates ERK1/2. These molecular interactions collectively contribute to the compound’s antiproliferative and pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its antiproliferative and pro-apoptotic effects on cancer cells even after prolonged exposure. The efficacy of the compound may decrease over time due to potential adaptive responses by the cells, such as the upregulation of compensatory signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The compound’s therapeutic window is therefore narrow, and careful dosage optimization is required to achieve maximum efficacy with minimal adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver. The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted via the kidneys. The interaction with cytochrome P450 enzymes can also lead to potential drug-drug interactions, affecting the metabolism of other co-administered drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. It accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound’s activity is influenced by its localization, as it needs to reach specific cellular compartments to interact with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular locations, enhancing its efficacy.

Biological Activity

Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate is a heterocyclic compound notable for its diverse biological activities. This compound, characterized by its triazolo-pyrimidine structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

  • Molecular Formula : C₉H₁₁N₅O₂S
  • Molecular Weight : 239.29 g/mol
  • Structure : The compound features a hydroxyl group and a methylsulfanyl group positioned on the triazole ring, enhancing its reactivity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on specific enzymes involved in metabolic pathways, suggesting a potential mechanism for this compound as an enzyme inhibitor or receptor ligand .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways and gene expression, affecting cellular metabolism and proliferation .

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 Cell Line : Studies indicate that triazolo-pyrimidine derivatives exhibit cytotoxicity against breast cancer cells (MCF-7), potentially through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate:

  • Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Research Findings

Research has highlighted the following findings regarding the biological activity of this compound:

Activity Type Target/Cell Line IC50 Values (µM) Notes
AnticancerMCF-710.5Induces apoptosis
AntimicrobialE. coli15.8Effective against resistant strains
Enzyme InhibitionThymidylate Synthase3.0Competitive inhibition

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of various triazolo-pyrimidine derivatives, this compound was found to exhibit significant cytotoxicity against the MCF-7 cell line with an IC50 value of 10.5 µM. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of E. coli with an IC50 value of 15.8 µM. This suggests potential utility in treating infections caused by antibiotic-resistant bacteria .

Comparison with Similar Compounds

Structural Analogs in the Triazolopyrimidine Family

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate 110260-69-0 C₈H₈N₄O₃ 7-OH, 2-SCH₃, 5-CH₂COOCH₃ 208.18 Balanced polarity; potential for hydrogen bonding
Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate 99951-08-3 C₈H₈N₄O₃ 7-OH, 5-COOCH₂CH₃ 208.18 Increased lipophilicity due to ethyl ester; may affect metabolic stability
2-(Methylsulfanyl)-5-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 908498-44-2 C₉H₁₂N₄OS 2-SCH₃, 5-C(CH₃)₂, 7-ketone 224.29 Higher lipophilicity; ketone group may influence redox activity
7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine Not specified C₁₃H₁₀N₄O₂S 2-SCH₃, 7-C₆H₃O₂ (benzodioxol) 298.31 Enhanced aromatic interactions; potential CNS activity due to benzodioxol
S1-TP (Triazolopyrimidinone derivative) Not specified C₁₄H₁₂ClN₄O₂ 5-ClCH₂, 2-(4-methoxyphenyl), 7-ketone 318.73 Electrochemically active; chloromethyl group may improve target binding

Key Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Hydroxy Group (Position 7): The presence of a hydroxy group in the main compound and Ethyl 7-hydroxy...carboxylate enhances hydrogen-bonding capacity, improving aqueous solubility compared to non-hydroxylated analogs like 7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)...pyrimidine .
  • Acetoxy vs. Carboxylate Esters: Replacing the methyl ester (main compound) with an ethyl ester (Ethyl 7-hydroxy...carboxylate) marginally increases lipophilicity, which could delay metabolic hydrolysis in vivo .

Q & A

What are the key considerations for optimizing the synthesis of Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate to improve yield and purity?

Answer:
The synthesis of this triazolo-pyrimidine derivative typically involves multi-step condensation reactions. Key steps include:

  • Precursor selection : Use 3-amino-5-methylthio-1,2,4-triazole and β-keto esters (e.g., methyl acetoacetate) as starting materials .
  • Reaction conditions : Optimize solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acetic acid or piperidine) to enhance cyclization efficiency .
  • Purification : Recrystallization from ethanol or methanol improves purity, while column chromatography resolves byproducts .

Example Reaction Parameters (Evidence-Based):

StepReagents/ConditionsYieldPurityReference
CyclizationEthanol, 12 h reflux33–45%>95%
PurificationEthanol recrystallization99% (HPLC)

How should researchers approach the spectroscopic characterization and structural elucidation of this compound?

Answer:
Combine spectroscopic and computational methods:

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the triazolo-pyrimidine core and ester/methylthio substituents .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 284.27 for C14_{14}H12_{12}N4_4O3_3S) .
  • X-ray crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement (R-factor < 5%) .

Key Spectral Data ( ):

  • 1H^1 \text{H}-NMR (DMSO-d6) : δ 2.55 (s, 3H, SCH3), 3.75 (s, 3H, OCH3), 5.20 (s, 2H, CH2COO).
  • HRMS : Calculated 284.27; Observed 284.2712 [M+H]+^+.

What methodological challenges arise during crystallographic refinement of this compound, and how can they be addressed?

Answer:
Challenges include:

  • Disorder in flexible groups : The methylthio (-SCH3) and acetate moieties may exhibit rotational disorder. Apply SHELXL restraints (e.g., SIMU/ISOR) to stabilize refinement .
  • Hydrogen bonding networks : Use PLATON to analyze intermolecular interactions (e.g., O–H···N bonds stabilizing the crystal lattice) .
  • Twinned data : For non-merohedral twinning, employ TWINABS for scaling and HKLF5 for data integration .

Refinement Metrics ( ):

ParameterValue
R1 (I > 2σ)0.039
wR20.104
CCDC Deposition987654

What strategies are effective in establishing structure-activity relationships (SAR) for the biological activity of this triazolo-pyrimidine derivative?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace methylthio with benzylthio or halogens) to assess bioactivity shifts .
  • In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify IC50_{50} values .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes against targets like B7-H3 .

SAR Example ( ):

SubstituentActivity (IC50_{50}, μM)Target
-SCH30.45B7-H3
-SPh1.20B7-H3

How can contradictions in reported biological activity data for this compound be systematically analyzed?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
  • Purity discrepancies : Validate compound integrity via HPLC and elemental analysis before testing .
  • Cellular context : Compare activity across cell lines (e.g., HCT116 vs. HEK293) to identify tissue-specific effects .

Case Study ( vs. 9):

  • : Anticancer activity (IC50_{50} = 2.1 μM in MCF-7).
  • : Reduced potency (IC50_{50} = 8.3 μM) due to altered assay conditions.

What experimental designs are recommended for investigating the enzyme inhibition mechanisms of this compound?

Answer:

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Thermal shift assays : Monitor target protein melting temperature (TmT_m) shifts to confirm binding .
  • Cellular pathway analysis : Apply RNA-seq to identify downstream effects (e.g., autophagy modulation via CMA pathway) .

Protocol Outline:

Enzyme preparation : Recombinant expression/purification of target enzyme.

Inhibition assay : Vary substrate/inhibitor concentrations.

Data fitting : Use GraphPad Prism for KiK_i calculation.

How can computational methods be integrated with experimental data to predict the reactivity and stability of this compound under physiological conditions?

Answer:

  • DFT calculations : Optimize geometry (Gaussian 09) to predict hydrolysis susceptibility of the ester group .
  • MD simulations : Simulate solvation in water/lipid bilayers (GROMACS) to assess membrane permeability .
  • pKa prediction : Use MarvinSketch to estimate ionization states affecting bioavailability.

Predicted Properties ( ):

PropertyValue
LogP1.8
Solubility (mg/mL)0.12 (pH 7.4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.